molecular formula C12H8ClFINO B8500334 (4-Chlorophenyl)(2-fluoro-4-iodopyridin-3-yl)methanol

(4-Chlorophenyl)(2-fluoro-4-iodopyridin-3-yl)methanol

Cat. No. B8500334
M. Wt: 363.55 g/mol
InChI Key: VDBRDPFSSFHZMI-UHFFFAOYSA-N
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Patent
US08796261B2

Procedure details

To a solution of (4-chlorophenyl)(2-fluoro-4-iodopyridin-3-yl)methanol (2.17 g, 5.98 mmol) in CH2Cl2 (100 mL) was added manganese dioxide (10.40 g, 120 mmol) at room temperature. The reaction was heated to 45° C. for 3 h before the heterogeneous mixture was filtered through a pad of silica gel. The cake was rinsed with EtOAc, and the filtrate was concentrated to dryness under vacuum. The residue was used in the next step without any additional purification. LC/MS m/z 362 [M+H]+.
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10.4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([C:10]2[C:11]([F:17])=[N:12][CH:13]=[CH:14][C:15]=2[I:16])[OH:9])=[CH:4][CH:3]=1>C(Cl)Cl.[O-2].[O-2].[Mn+4]>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([C:10]2[C:11]([F:17])=[N:12][CH:13]=[CH:14][C:15]=2[I:16])=[O:9])=[CH:6][CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
2.17 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(O)C=1C(=NC=CC1I)F
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
10.4 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
45 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered through a pad of silica gel
WASH
Type
WASH
Details
The cake was rinsed with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was used in the next step without any additional purification

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)C(=O)C=1C(=NC=CC1I)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.